molecular formula C7H6N2OS2 B1302434 Thieno[3,2-b]thiophene-2-carbohydrazide CAS No. 685114-87-8

Thieno[3,2-b]thiophene-2-carbohydrazide

Cat. No. B1302434
M. Wt: 198.3 g/mol
InChI Key: GLEYHEKHGPYQOB-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbohydrazide is a heterocyclic compound. It is a five-membered ring containing two nitrogen atoms, a sulfur atom, and two carbon atoms. The molecular weight is 198.27 .


Synthesis Analysis

The synthesis of heterocyclic aldehydes based on the thieno[3,2-b]thiophene core, including Thieno[3,2-b]thiophene-2-carbohydrazide, has been reported in the literature . The synthesis involves Suzuki coupling .


Molecular Structure Analysis

The molecular formula of Thieno[3,2-b]thiophene-2-carbohydrazide is C7H6N2OS2 . The InChI code is 1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10) .


Chemical Reactions Analysis

Heterocyclic aldehydes, such as Thieno[3,2-b]thiophene-2-carbohydrazide, show a variety of optical properties and the versatility of their reactivity allows them to yield a wide range of more complex compounds .


Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene-2-carbohydrazide is a solid at room temperature . It has a boiling point of 188-190°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivatives : Thieno[3,2-b]thiophene and its derivatives have been synthesized through various methods. For instance, Fuller, Iddon, and Smith (1997) reported methods for the large-scale synthesis of thieno[3,2-b]thiophene and its derivatives, including 2-carboxylic acid and dibromo derivatives (Fuller, Iddon, & Smith, 1997). Additionally, Mishra, Ma, and Bäuerle (2009) discussed various thieno[3,2-b]thiophene analogues in their review on functional oligothiophenes (Mishra, Ma, & Bäuerle, 2009).

  • Chemical Reactivity and Scalable Synthesis : Henssler and Matzger (2009) presented an optimized synthetic methodology for efficient and scalable access to fused-ring heterocycles like thieno[3,2-b]thiophene, highlighting its chemical robustness and selectivity toward functionalization (Henssler & Matzger, 2009).

  • Planarization and Opto-Electronic Materials : Thieno[3,2-b]thiophene is a core structure in various conjugated organic opto-electronic materials. Hien and Lieu (2016) described attempts to planarize tetraarylthieno[3,2-b]thiophene, highlighting its relevance in electronic materials (Hien & Lieu, 2016).

Safety And Hazards

Thieno[3,2-b]thiophene-2-carbohydrazide is associated with several hazard statements, including H302+H312+H332;H319;H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEYHEKHGPYQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372341
Record name thieno[3,2-b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]thiophene-2-carbohydrazide

CAS RN

685114-87-8
Record name thieno[3,2-b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Yang, Z Deng, KH Wang, P Li, D Huang… - The Journal of …, 2020 - ACS Publications
A highly efficient strategy for the construction of CF 3 -substituted 1,6-dihydropyridazines has been developed by cascade oxidation/cyclization of trifluoromethylated N-acylhydrazines. …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
A Agarwal, P Rathore, D Kumar, H Nistala… - AMPP …, 2022 - onepetro.org
Corrosion inhibitors are useful to mitigate corrosion of metal/alloy components. However, traditional corrosion inhibitors are toxic and need to be replaced by greener alternatives. …
Number of citations: 2 onepetro.org

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